molecular formula C12H16ClNO B1605290 2-Chloro-N-[2-methyl-6-(propan-2-yl)phenyl]acetamide CAS No. 20781-87-7

2-Chloro-N-[2-methyl-6-(propan-2-yl)phenyl]acetamide

Cat. No. B1605290
CAS RN: 20781-87-7
M. Wt: 225.71 g/mol
InChI Key: MELPBOXLVQNGPR-UHFFFAOYSA-N
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Description

2-Chloro-N-[2-methyl-6-(propan-2-yl)phenyl]acetamide is a chemical compound with the CAS Number: 20781-87-7 . It has a molecular weight of 225.72 . The compound is stored at room temperature and it is in powder form .


Molecular Structure Analysis

The IUPAC Name of the compound is 2-chloro-N-(2-isopropyl-6-methylphenyl)acetamide . The InChI Code is 1S/C12H16ClNO/c1-8(2)10-6-4-5-9(3)12(10)14-11(15)7-13/h4-6,8H,7H2,1-3H3,(H,14,15) .


Physical And Chemical Properties Analysis

The compound is a powder that is stored at room temperature .

Scientific Research Applications

Metabolic Pathways in Herbicide Degradation

2-Chloro-N-[2-methyl-6-(propan-2-yl)phenyl]acetamide, related to chloroacetamide herbicides such as acetochlor, is involved in complex metabolic pathways that are crucial for understanding its environmental fate and potential carcinogenicity. Studies have demonstrated that in organisms like rats and humans, these compounds undergo metabolic activation leading to DNA-reactive dialkylbenzoquinone imine, with important intermediates such as CDEPA and CMEPA being formed in the process. These findings suggest a complex interplay between the compound's structure and its metabolic transformation, highlighting the importance of understanding these pathways for assessing environmental and health impacts (Coleman et al., 2000).

Antimalarial Activity and Structural Relationships

Research into the structural activity relationships of compounds similar to 2-Chloro-N-[2-methyl-6-(propan-2-yl)phenyl]acetamide has revealed their potential in antimalarial applications. The modification of such compounds has shown a correlation between antimalarial potency and the size and electron donation characteristics of phenyl ring substituents. This suggests that tailored modifications of the compound could enhance its efficacy as an antimalarial agent, indicating a promising avenue for drug development (Werbel et al., 1986).

Environmental Persistence and Impact

Studies on chloroacetamide herbicides, including compounds structurally related to 2-Chloro-N-[2-methyl-6-(propan-2-yl)phenyl]acetamide, have documented their persistence and mobility in the environment. These herbicides have been detected in various environmental matrices such as rain and stream samples, raising concerns about their potential impact on aquatic ecosystems and groundwater quality. Research in this area is vital for developing strategies to mitigate the environmental presence of these compounds and protect water resources (Kolpin et al., 1996).

Soil Interactions and Herbicidal Efficiency

The behavior of chloroacetamide herbicides in soil, including those similar to 2-Chloro-N-[2-methyl-6-(propan-2-yl)phenyl]acetamide, is influenced by factors like wheat straw cover and irrigation. Understanding these interactions is crucial for optimizing the application of such herbicides in agricultural settings to enhance their efficacy while minimizing environmental impact. Research in this domain contributes to the development of more sustainable and effective weed management practices (Banks & Robinson, 1986).

Safety And Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

2-chloro-N-(2-methyl-6-propan-2-ylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClNO/c1-8(2)10-6-4-5-9(3)12(10)14-11(15)7-13/h4-6,8H,7H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MELPBOXLVQNGPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(C)C)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80326932
Record name 2-Chloro-N-[2-methyl-6-(propan-2-yl)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80326932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-N-[2-methyl-6-(propan-2-yl)phenyl]acetamide

CAS RN

20781-87-7
Record name 2-Chloro-N-[2-methyl-6-(1-methylethyl)phenyl]acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20781-87-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-N-[2-methyl-6-(propan-2-yl)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80326932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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